molecular formula C17H10F8N2O5 B10757648 (2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide

(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide

Cat. No.: B10757648
M. Wt: 474.26 g/mol
InChI Key: MMNRWNREMUMYQG-INIZCTEOSA-N
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Preparation Methods

The synthesis of (2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide involves several steps. The synthetic route typically includes the following steps:

    Formation of the core structure: The initial step involves the formation of the core structure, which includes the benzene ring with trifluoromethyl and nitro substitutions.

    Introduction of the hydroxy and methyl groups:

    Attachment of the pentafluorophenoxy group: The final step involves the attachment of the pentafluorophenoxy group to the core structure.

The reaction conditions for these steps typically involve the use of various reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities .

Chemical Reactions Analysis

(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo substitution reactions, where one or more of the substituents on the benzene ring can be replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets in the body.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide involves its interaction with specific molecular targets in the body. One of the known targets is the androgen receptor, where the compound can bind and modulate its activity . The pathways involved in its mechanism of action include the modulation of gene expression and protein synthesis, leading to various biological effects.

Comparison with Similar Compounds

(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(pentafluorophenoxy)propanamide can be compared with other similar compounds, such as:

    Trifluoromethylbenzenes: These compounds share the trifluoromethyl group on the benzene ring but may have different substituents at other positions.

    Nitrobenzenes: These compounds have a nitro group on the benzene ring and may have other substituents.

    Phenoxy compounds: These compounds have a phenoxy group attached to the benzene ring and may have other substituents.

The uniqueness of this compound lies in its combination of substituents, which gives it distinct chemical and biological properties .

Properties

Molecular Formula

C17H10F8N2O5

Molecular Weight

474.26 g/mol

IUPAC Name

(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2,3,4,5,6-pentafluorophenoxy)propanamide

InChI

InChI=1S/C17H10F8N2O5/c1-16(29,5-32-14-12(21)10(19)9(18)11(20)13(14)22)15(28)26-6-2-3-8(27(30)31)7(4-6)17(23,24)25/h2-4,29H,5H2,1H3,(H,26,28)/t16-/m0/s1

InChI Key

MMNRWNREMUMYQG-INIZCTEOSA-N

Isomeric SMILES

C[C@](COC1=C(C(=C(C(=C1F)F)F)F)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Canonical SMILES

CC(COC1=C(C(=C(C(=C1F)F)F)F)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O

Origin of Product

United States

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